2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid
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Overview
Description
“2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid” is a chemical compound with the CAS Number: 1396980-30-5 . It has a molecular weight of 362.83 . The compound is also known as N-{2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}isoleucine .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN2O5S . It contains a chlorophenyl group, a dimethylsulfamoyl group, and a formamido group attached to a 3-methylbutanoic acid moiety .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available literature.Scientific Research Applications
Polymorphism and Spectroscopy
Research on related compounds, such as mefenamic acid, highlights the importance of understanding polymorphism in pharmaceuticals. Spectroscopic methods, including IR, Raman, and solid-state NMR, provide insights into the structural and morphological characteristics of different polymorphs, essential for drug formulation and stability studies (Cunha et al., 2014).
Stereochemistry and Synthesis
Stereochemical studies on similar molecules reveal the synthetic pathways and absolute configuration of chiral centers, contributing to the development of enantioselective syntheses and the understanding of their biological activities (Garbarino et al., 1973).
Inhibition Mechanisms
Investigations into related compounds' inhibition mechanisms, such as aldehyde and ketone substrate analogues on enzymes, offer insights into designing more effective and selective inhibitors. This knowledge is crucial for therapeutic drug development (Galardy & Kortylewicz, 1984).
Catalytic Processes and Chemical Transformations
Studies on catalytic processes and chemical transformations provide a deeper understanding of reaction mechanisms, synthesis of valuable compounds, and applications in organic chemistry. For example, copper catalysis research demonstrates selective N-methylation or N-formylation of amines with CO2, showcasing innovative approaches to utilizing CO2 in synthetic chemistry (Li et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-8(2)12(14(19)20)16-13(18)10-7-9(5-6-11(10)15)23(21,22)17(3)4/h5-8,12H,1-4H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHBEBSIPCAWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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